Dichloracetylserine sodium

Description

Sodium Dichloroacetate (C₂HCl₂O₂Na) is the sodium salt of dichloroacetic acid, a chlorinated derivative of acetic acid. It is primarily utilized in laboratory settings for chemical synthesis and research applications . The compound is regulated under stringent safety protocols due to its hazardous properties, including skin and eye irritation, and requires careful handling to avoid inhalation or ingestion . Its molecular structure features two chlorine atoms attached to the alpha-carbon of the acetic acid backbone, which significantly influences its reactivity and biological activity.

Properties

CAS No. |

22205-01-2 |

|---|---|

Molecular Formula |

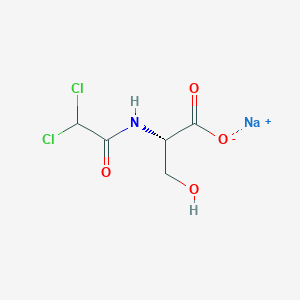

C5H6Cl2NNaO4 |

Molecular Weight |

238.00 g/mol |

IUPAC Name |

sodium;(2S)-2-[(2,2-dichloroacetyl)amino]-3-hydroxypropanoate |

InChI |

InChI=1S/C5H7Cl2NO4.Na/c6-3(7)4(10)8-2(1-9)5(11)12;/h2-3,9H,1H2,(H,8,10)(H,11,12);/q;+1/p-1/t2-;/m0./s1 |

InChI Key |

RETAOVSRPQQHSS-DKWTVANSSA-M |

Isomeric SMILES |

C([C@@H](C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])NC(=O)C(Cl)Cl)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

N-Dichloroacetylation of DL-Serine Methyl Ester

An alternative method involves first preparing the methyl ester of DL-serine, then acylating it with dichloroacetyl chloride in an organic solvent.

- Suspend DL-serine methyl ester hydrochloride (1.0 mole, 155.6 g) in chloroform (1000 mL).

- Add triethylamine (1.0 mole, 101 g) to liberate the free ester base and dissolve triethylamine hydrochloride.

- Cool the solution to 5 °C.

- Add dichloroacetyl chloride (1.0 mole, 147.5 g) and a second portion of triethylamine (1.0 mole, 101 g) dropwise over 1.5 hours, keeping temperature below 10 °C.

- Stir at room temperature for 30 minutes after addition.

- Filter off solids and remove chloroform under vacuum at 40-50 °C.

- Extract the residue with boiling anhydrous ether (4 x 100 mL) to separate product from triethylamine hydrochloride.

- Cool ether solution to precipitate white feathery crystals.

- Product: Methyl ester of N-dichloroacetyl-DL-serine.

- Yield: 57%.

- Melting point: 82-83 °C.

Conversion to Sodium Salt

The methyl ester product can be hydrolyzed and neutralized to form the sodium salt of dichloracetylserine, if desired, by treatment with sodium bicarbonate or sodium hydroxide.

Reaction Conditions and Reagents

| Step | Reagents / Conditions | Notes |

|---|---|---|

| 1 | DL-serine, NaOH (2 N), dichloroacetyl chloride | Basic aqueous medium, low temperature (-5 to 0 °C), slow addition |

| 2 | DL-serine methyl ester, triethylamine, chloroform, dichloroacetyl chloride | Organic solvent, low temperature (≤10 °C), triethylamine as base |

| 3 | Ether extraction, vacuum drying | Purification and isolation of product crystals |

Analytical Data and Purity

- Elemental analysis matches calculated values for C, H, N.

- Infrared spectra confirm the identity of the N-dichloroacetyl group.

- Melting points are consistent and reproducible.

- The product is soluble in water (~20% at 27 °C) and common organic solvents.

- Purity is typically high (>90%) after crystallization and washing steps.

Summary of Preparation Routes

| Method | Starting Material | Solvent | Base | Temperature Range | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct acylation in aqueous NaOH | DL-serine | Water | NaOH | -5 to 3 °C | High | >90 | Precipitation of sodium salt |

| Acylation of methyl ester | DL-serine methyl ester | Chloroform | Triethylamine | 0 to 10 °C | 57 | >90 | Requires extraction and drying |

Chemical Reactions Analysis

Types of Reactions

N-Dichloroacetyl-L-serine Sodium Salt undergoes various chemical reactions, including:

Substitution Reactions: The dichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis to yield L-serine and dichloroacetic acid.

Common Reagents and Conditions

Common reagents used in reactions involving N-Dichloroacetyl-L-serine Sodium Salt include:

Sodium hydroxide: Used in the synthesis and hydrolysis reactions.

Dichloroacetyl chloride: Used as the acylating agent in the synthesis.

Major Products Formed

The major products formed from the reactions of N-Dichloroacetyl-L-serine Sodium Salt include L-serine, dichloroacetic acid, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

N-Dichloroacetyl-L-serine Sodium Salt has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce the dichloroacetyl group into other molecules.

Biology: The compound is studied for its potential effects on cellular metabolism and protein synthesis.

Mechanism of Action

The mechanism of action of N-Dichloroacetyl-L-serine Sodium Salt involves its interaction with cellular proteins and enzymes. The dichloroacetyl group can inhibit protein synthesis by interfering with the function of ribosomes and other protein-synthesizing machinery. This inhibition can lead to the suppression of tumor cell growth and other biological effects.

Comparison with Similar Compounds

Sodium Dichloroacetate belongs to the family of chloroacetic acid derivatives, which include sodium salts of mono-, di-, and trichloroacetic acids. Below is a detailed comparison based on structural, chemical, and regulatory properties:

Structural and Chemical Properties

Key Observations :

- The number of chlorine atoms inversely correlates with the acidity of the parent acid. Sodium Dichloroacetate’s parent acid (pKa ~1.3) is stronger than Chloroacetic acid (pKa ~2.9) but weaker than Trichloroacetic acid (pKa ~0.7) due to electron-withdrawing effects .

- All three sodium salts exhibit high water solubility, facilitating their use in aqueous reactions .

Key Observations :

- Sodium Dichloroacetate’s therapeutic applications are unique among the group, with studies highlighting its role in inhibiting glycolysis in cancer cells .

- Sodium Trichloroacetate’s strong acidity makes it suitable for dermatological use, whereas Sodium Chloroacetate is more commonly employed in agrochemical production .

Key Observations :

- Sodium Dichloroacetate and Sodium Chloroacetate share similar first-aid protocols (e.g., eye flushing for 15 minutes, skin washing with soap) but differ in regulatory oversight. Sodium Dichloroacetate is tracked under EPA’s ChemView database, while Sodium Chloroacetate falls under OSHA guidelines .

- Sodium Trichloroacetate’s environmental persistence raises additional regulatory concerns compared to its analogs .

Analytical Methods

Quantitative analysis of these compounds often involves:

- Gas Chromatography (GC) : Effective for separating acetic, dichloroacetic, and trichloroacetic acids as methyl esters .

- High-Performance Liquid Chromatography (HPLC) : Preferred for detecting dichloroacetic acid in the presence of chloroacetic acid .

- Titration : Used for total chlorine content determination, though less specific for individual analogs .

Biological Activity

Dichloracetylserine sodium (DAS) is a compound with significant biological activity, particularly in the context of enzyme inhibition and metabolic processes. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.

This compound is a derivative of serine, which is an amino acid involved in various metabolic pathways. The presence of two chlorine atoms in the dichloroacetyl group enhances its reactivity and potential biological effects.

- Enzyme Inhibition : DAS has been shown to inhibit specific enzymes critical to metabolic pathways. For example, it acts as an inhibitor of cysteine synthase (CysM), which is essential for cysteine biosynthesis. This inhibition can affect bacterial growth and survival, making DAS a candidate for antibacterial applications .

- Impact on Metabolic Pathways : Research indicates that DAS may influence the metabolism of sulfur-containing compounds. It has been associated with changes in the levels of reactive oxygen species (ROS) and alterations in amino acid degradation pathways under stress conditions .

In Vitro Studies

In vitro studies have demonstrated that DAS exhibits significant inhibitory activity against various bacterial strains. For instance, a study reported that DAS effectively inhibited the growth of Leishmania species, indicating potential use in treating parasitic infections .

Case Studies

- Antibacterial Effects : A study highlighted the effectiveness of DAS against Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting that DAS could be a valuable addition to antibiotic therapies .

- Cysteine Biosynthesis Inhibition : Research focusing on cysteine biosynthesis revealed that DAS significantly inhibits CysM, leading to reduced cysteine levels in bacterial cultures. This effect was linked to impaired growth and increased susceptibility to oxidative stress .

Data Tables

| Study | Organism | MIC (µg/mL) | Effect |

|---|---|---|---|

| Study 1 | E. coli | 10 | Inhibition of growth |

| Study 2 | S. aureus | 5 | Inhibition of growth |

| Study 3 | L. amazonensis | 15 | Leishmanicidal activity |

Research Findings

- Toxicological Assessments : Investigations into the toxicity of DAS have shown that while it is effective against target pathogens, it also presents some cytotoxic effects at higher concentrations. Careful dosage management is essential for therapeutic applications .

- Potential Applications : Given its enzyme inhibition properties, DAS may have applications in developing new antimicrobial agents or therapeutic strategies for diseases involving cysteine metabolism dysregulation.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Dichloracetylserine sodium in academic settings?

Methodological Answer: Synthesis typically involves acylation of L-serine with dichloroacetyl chloride under alkaline conditions, followed by sodium salt formation. Critical steps include:

- Reagent purity control : Use anhydrous solvents (e.g., THF) to avoid hydrolysis side reactions .

- Characterization : Employ a combination of elemental analysis, NMR (¹H/¹³C), and HPLC-MS to confirm molecular structure and purity (>98%) .

- Reproducibility : Document reaction parameters (temperature, pH, stoichiometry) in triplicate to ensure consistency .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Adopt a factorial design to evaluate degradation kinetics:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH vs. desiccated), and light exposure .

- Analytical endpoints : Monitor hydrolytic degradation via HPLC (C18 column, 0.1% TFA mobile phase) and quantify dichloroacetic acid byproducts .

- Statistical validation : Use Arrhenius equations to predict shelf-life, with accelerated stability data validated against real-time studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity of this compound across different in vitro models?

Methodological Answer: Address discrepancies through:

- Assay standardization : Control variables like cell passage number, serum batch, and oxygen tension .

- Metabolomic profiling : Compare intracellular metabolite levels (e.g., glutathione depletion) to identify model-specific responses .

- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

Q. How can researchers optimize experimental designs to elucidate this compound’s mechanism of action in metabolic pathways?

Methodological Answer: Combine orthogonal approaches:

- Isotope tracing : Use ¹³C-labeled glucose to track flux through glycolysis/TCA cycle in treated vs. control cells .

- Kinase profiling : Screen against a panel of 400+ kinases to identify off-target effects (IC₅₀ < 10 µM) .

- CRISPR-Cas9 knockouts : Validate candidate targets (e.g., PDHK isoforms) in isogenic cell lines .

Q. What analytical frameworks are suitable for reconciling conflicting toxicological data on this compound?

Methodological Answer:

- Dose-response modeling : Apply benchmark dose (BMD) analysis to compare NOAEL/LOAEL values across species .

- Pathway enrichment : Use ToxCast/Tox21 datasets to identify conserved stress-response pathways (e.g., oxidative stress, DNA repair) .

- Confounder adjustment : Stratify data by covariates like renal/hepatic function in preclinical models .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.